Methyl 2-Acetyl-3-(4-pyridyl)propanoate
CAS No.:
Cat. No.: VC15886905
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO3 |
|---|---|
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | methyl 3-oxo-2-(pyridin-4-ylmethyl)butanoate |
| Standard InChI | InChI=1S/C11H13NO3/c1-8(13)10(11(14)15-2)7-9-3-5-12-6-4-9/h3-6,10H,7H2,1-2H3 |
| Standard InChI Key | WGNURLWLPCTRGK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(CC1=CC=NC=C1)C(=O)OC |
Introduction
Synthetic Pathways and Optimization
Industrial Synthesis from Methyl-2-Acetyl-3-Pyridyl Propanoate
The primary route to methyl 2-acetyl-3-(4-pyridyl)propanoate involves a diazonium coupling reaction, as detailed in patent WO2006010079A2 :
Step 1: Diazonium Salt Preparation
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Substrate: N-Methyl-2-(4-aminophenyl)ethanesulfonamide.
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Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl).
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Conditions: -5°C to 0°C in aqueous methanol.
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Outcome: Generation of a diazonium salt intermediate.
Step 2: Coupling with Methyl-2-Acetyl-3-Pyridyl Propanoate
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Substrate: Methyl-2-acetyl-3-pyridyl propanoate (16.5 kg).
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Solvent: Methanol (35 L).
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Base: Caustic potash (KOH, 11 kg in 35 L H₂O).
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Conditions: -5°C to 0°C for 30–50 minutes, followed by 25–30°C for 1 hour.
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Monitoring: Thin-layer chromatography (TLC) with methanol mobile phase.
Step 3: Isolation and Purification
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Workup: Extraction with dichloromethane, washing with water, drying over Na₂SO₄.
Critical Process Parameters
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Temperature Control: Sub-zero conditions prevent premature decomposition of the diazonium intermediate.
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Solvent Selection: Methanol balances solubility of both polar (diazonium salt) and nonpolar (pyridyl propanoate) components.
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Base Stoichiometry: Excess KOH ensures deprotonation of the pyridyl nitrogen, enhancing nucleophilic attack.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
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Melting Point: The final hydrochloride derivative (naratriptan intermediate) melts at 247–249°C .
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Solubility:
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High solubility: Methanol, dichloromethane.
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Low solubility: Water (requires acidic/basic conditions for protonation/deprotonation).
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Stability Considerations
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pH Sensitivity: The ester group is prone to hydrolysis under strongly acidic or basic conditions.
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Light Sensitivity: Aromatic pyridine moiety may undergo photodegradation; storage in amber containers is recommended.
Pharmaceutical Applications: Role in Naratriptan Synthesis
Methyl 2-acetyl-3-(4-pyridyl)propanoate is a key precursor in the synthesis of naratriptan hydrochloride, a 5-HT₁B/₁D receptor agonist. The transformation involves:
Step 1: Cyclization to Indole Moiety
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Reagents: Methanolic HCl (15%), reflux for 12 hours.
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Mechanism: Acid-catalyzed Fischer indole synthesis, forming the tricyclic core .
Step 2: Sulfonamide Functionalization
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Reagents: Sodium carbonate (Na₂CO₃), hydrochloric acid.
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Conditions: Reflux in aqueous solution, followed by pH adjustment to precipitate the hydrochloride salt.
Final Product: Naratriptan hydrochloride with >98% purity by HPLC .
Industrial Scale-Up and Process Challenges
Yield Optimization Strategies
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Catalyst Screening: Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency.
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Crystallization Techniques: Use of anti-solvents (e.g., hexane) improves crystal morphology and yield.
Comparative Analysis with Structural Analogs
Future Research Directions
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Green Chemistry: Development of water-based coupling reactions to replace methanol.
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Structural Modifications: Exploration of halogenated pyridyl derivatives for enhanced bioactivity.
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Analytical Methods: Validation of HPLC-MS protocols for trace impurity profiling.
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